molecular formula C17H16O5 B1324025 4-Acetoxy-2',6'-dimethoxybenzophenone CAS No. 890100-23-9

4-Acetoxy-2',6'-dimethoxybenzophenone

Cat. No. B1324025
M. Wt: 300.3 g/mol
InChI Key: NPAOYHAYSLKSGM-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,6’-dimethoxybenzophenone is a chemical compound offered by several suppliers for experimental and research use . It is often used in scientific research due to its unique properties.

Scientific Research Applications

Oxidation and Polymerization Processes

4-Acetoxy-2',6'-dimethoxybenzophenone has been studied in the context of various chemical reactions, particularly oxidation processes. For example, in a study by Kurosawa, Sasaki, and Ikeda (1973), 2-hydroxy-4-methoxy- and 2-hydroxy-4,4′-dimethoxybenzophenones were oxidized to dimeric compounds using lead tetraacetate and manganic acetate, demonstrating its potential for creating complex chemical structures (Kazu Kurosawa et al., 1973).

Photobehavior Studies

The compound has been included in studies investigating the behavior of molecules under light exposure. Jornet, Tormos, and Miranda (2011) explored the hydrogen abstraction by excited triplet states of benzophenone derivatives in different media, including 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone, under laser flash photolysis (D. Jornet et al., 2011).

Synthesis of Benzophenone Derivatives

The synthesis and characterization of various benzophenone derivatives have been a significant area of research. For instance, Tadros, Ramzi Tadros, and Ishak (1976) discussed the reaction of 1, 2-dibromo-1, 2-bis(4-methoxyphenyl)ethane with alcohols, leading to the formation of 4,4'-dimethoxybenzophenone, highlighting the versatile nature of these compounds in chemical synthesis (W. Tadros et al., 1976).

UV Absorption and Photoprotection

Research has also focused on the UV absorption properties of benzophenone derivatives, making them candidates for use in UV absorbers and photoprotective applications. Kumasaka, Kikuchi, and Yagi (2014) studied the UV absorption, phosphorescence, and excitation spectra of benzophenone derivatives in rigid solutions, providing insights into their photoprotection mechanisms (Ryo Kumasaka et al., 2014).

Antineoplastic Agent Synthesis

Interestingly, benzophenone derivatives have been explored in the design of antineoplastic agents. Chang, Chou, Savaraj, Liu, Yu, and Cheng (1999) researched the synthesis and biological activity of naphthoquinone derivatives, including those related to benzophenone, for potential use in cancer treatment (H. Chang et al., 1999).

properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAOYHAYSLKSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641739
Record name 4-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',6'-dimethoxybenzophenone

CAS RN

890100-23-9
Record name 4-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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